Diethylaminosulfur trifluoride
Overview
Description
Diethylaminosulfur trifluoride is an organosulfur compound with the chemical formula C4H10F3NS. This compound is a colorless liquid that is widely used as a fluorinating reagent in organic synthesis. It is known for its ability to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides .
Mechanism of Action
Target of Action
Diethylaminosulfur trifluoride (DAST) is a versatile fluorinating reagent used in organic synthesis . Its primary targets are compounds with hydroxyl groups, aldehydes, ketones, carboxylic acids, and sulfoxides .
Mode of Action
DAST acts as a nucleophilic fluorinating agent . It converts non-phenolic alcohols into monofluorides, aldehydes and unhindered ketones into geminal difluorides, carboxylic acids into acyl fluorides, and sulfoxides into α-fluoro sulfides .
Biochemical Pathways
DAST is known to catalyze water elimination and cyclic Beckmann-rearrangement type reactions . It is used for diversity-oriented semisynthetic transformation of natural products bearing multiple hydroxyl groups to prepare new bioactive compounds .
Result of Action
The result of DAST’s action is the formation of fluorinated derivatives of the target compounds . For example, it has been used to prepare new antitumor ecdysteroid derivatives . A new 17-N-acetylecdysteroid exerted potent antiproliferative activity and no cytotoxicity on drug susceptible and multi-drug resistant mouse T-cell lymphoma cells .
Action Environment
DAST is sensitive to moisture and reacts with water . It decomposes at temperatures above 50°C . Therefore, it is typically used under dry conditions and at low to room temperatures . The reaction with alcohols typically occurs at -78°C, and with ketones around 0°C .
Biochemical Analysis
Biochemical Properties
Diethylaminosulfur trifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with dialcohols to give difluorides, sulfite esters, or cyclic ethers depending on the number of carbons separating the two alcohol groups .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to convert alcohols to the corresponding alkyl fluorides as well as aldehydes and unhindered ketones to geminal difluorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylaminosulfur trifluoride is synthesized by reacting diethylaminotrimethylsilane with sulfur tetrafluoride. The reaction is typically carried out in a solvent such as trichlorofluoromethane (Freon-11) or diethyl ether. The reaction proceeds as follows :
Et2NSiMe3+SF4→Et2NSF3+Me3SiF
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar reaction conditions but on a larger scale. The use of diethyl ether as a solvent is preferred due to its lower environmental impact compared to trichlorofluoromethane .
Chemical Reactions Analysis
Types of Reactions: Diethylaminosulfur trifluoride primarily undergoes nucleophilic fluorination reactions. It is used to selectively fluorinate alcohols, alkenols, carbohydrates, ketones, sulfides, epoxides, thioethers, and cyanohydrins .
Common Reagents and Conditions:
Alcohols: React with this compound at low temperatures (around -78°C) to form alkyl fluorides.
Ketones: React at around 0°C to form geminal difluorides.
Carboxylic Acids: React to form acyl fluorides.
Major Products:
Alkyl Fluorides: From the reaction with alcohols.
Geminal Difluorides: From the reaction with ketones.
Acyl Fluorides: From the reaction with carboxylic acids.
Scientific Research Applications
Diethylaminosulfur trifluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sulfur Tetrafluoride (SF4): Also used for fluorination but is less easily handled and more prone to causing dehydration or rearrangement.
Morpho-DAST: A slightly more thermally stable compound compared to diethylaminosulfur trifluoride.
Deoxo-Fluor and XtalFluor-M: Derivatives of this compound that are less prone to explosive decomposition.
Uniqueness: this compound is preferred over sulfur tetrafluoride for laboratory-scale operations due to its ease of handling and milder reaction conditions. It is less prone to contamination with acids, making it suitable for acid-labile substrates .
Properties
IUPAC Name |
N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJLBAMHHLJAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191484 | |
Record name | Diethylaminosulfur trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38078-09-0 | |
Record name | (Diethylamino)sulfur trifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38078-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylaminosulfur trifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038078090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylaminosulfur trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (diethylamino)sulphur trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLAMINOSULFUR TRIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78622BV6IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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